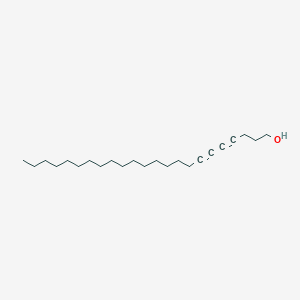

Tricosa-4,6-diyn-1-OL

Description

Properties

CAS No. |

351331-25-4 |

|---|---|

Molecular Formula |

C23H40O |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

tricosa-4,6-diyn-1-ol |

InChI |

InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-16,21-23H2,1H3 |

InChI Key |

KZIUWHVKBMFHHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#CC#CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Tricosa 4,6 Diyn 1 Ol

Established Total Synthesis Strategies for Tricosa-4,6-diyn-1-OL Precursors

The total synthesis of precursors to this compound relies on well-established strategies that can be broadly categorized into convergent and linear pathways. These strategies focus on the reliable construction of the key structural features of the molecule: the 1,3-diacetylene core and the extended alkyl chain.

A prominent convergent strategy for the synthesis of unsymmetrical 1,3-diynes, such as the one present in this compound, is the Cadiot-Chodkiewicz coupling . This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. alfa-chemistry.comwikipedia.org This method is highly effective for creating both aromatic and aliphatic diacetylenes with good yields. alfa-chemistry.com The key advantage of the Cadiot-Chodkiewicz coupling is its selectivity, which allows for the specific joining of two different alkyne fragments, thereby minimizing the formation of symmetrical homocoupling byproducts that can complicate purification. wikipedia.orgresearchgate.net

The general mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidative addition with the 1-haloalkyne, and subsequent reductive elimination yields the desired 1,3-diyne and regenerates the copper catalyst. wikipedia.org For the synthesis of a precursor to this compound, a convergent approach would involve the coupling of two smaller, functionalized fragments. For instance, a fragment containing the terminal alcohol and one of the triple bonds could be coupled with another fragment containing the second triple bond and the remainder of the long alkyl chain.

Linear synthesis approaches, in contrast, build the molecule in a stepwise fashion from a single starting material. For the diacetylene moiety, this could involve the sequential introduction of the two triple bonds onto a growing carbon chain. While conceptually straightforward, linear syntheses can be less efficient for complex molecules due to the cumulative loss of yield at each step.

The construction of the long C23 aliphatic chain of this compound is a significant challenge in its synthesis. Both convergent and linear strategies are employed to achieve this.

In a convergent synthesis , the Cadiot-Chodkiewicz coupling itself serves as a powerful tool for assembling the long chain by joining two smaller, pre-synthesized fragments. wikipedia.orgresearchgate.net This approach is efficient as it allows for the parallel synthesis of the fragments, which are then combined in a later step. For example, a C17 1-haloalkyne could be coupled with a C6 terminal alkyne alcohol to form the C23 backbone of this compound.

Linear strategies for building long aliphatic chains typically involve iterative processes such as chain elongation reactions. These can include Wittig reactions, Grignard reactions, or other carbon-carbon bond-forming reactions that add two or more carbons at a time. The synthesis of long-chain acetylenic alcohols often starts from smaller, commercially available building blocks that are sequentially extended to the desired length. nih.gov For instance, a shorter chain aldehyde could be reacted with an acetylenic nucleophile, followed by further functional group manipulations and chain extension steps.

Novel and Efficient Synthetic Routes to this compound

While classical methods provide a solid foundation for the synthesis of this compound, recent research has focused on developing more novel and efficient routes. These often involve the refinement of existing methods or the integration of new catalytic systems.

Improvements to the Cadiot-Chodkiewicz coupling have been explored to enhance its efficiency and substrate scope. This includes the use of co-catalysts, such as palladium, in conjunction with copper to improve reaction rates and yields. alfa-chemistry.com The development of new ligand systems for the copper catalyst can also lead to more active and selective catalysts. Furthermore, exploring alternative reaction media and bases can optimize the reaction for specific substrates, including those with long alkyl chains that may have solubility issues. rsc.org

The integration of chemoenzymatic methods represents a significant advance in the synthesis of polyacetylenic alcohols. These approaches combine the power of chemical synthesis to build the carbon skeleton with the high selectivity of enzymatic transformations for key steps, such as the introduction of chirality or the selective modification of functional groups. This leads to more efficient and sustainable synthetic routes.

Chemoenzymatic Synthesis and Biocatalysis in Polyacetylene Production

Biocatalysis, particularly the use of enzymes like lipases, has emerged as a powerful tool in the synthesis of polyacetylenes, offering high selectivity under mild reaction conditions. hep.com.cn A key application of biocatalysis in this context is the enzymatic kinetic resolution of racemic secondary alcohols, which is a direct and efficient method for obtaining enantiomerically pure acetylenic alcohols. hep.com.cn

In a typical kinetic resolution, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to optically pure building blocks for total synthesis. hep.com.cnnih.gov For example, Novozym 435, an immobilized form of lipase B from Candida antarctica, has been successfully used in the kinetic resolution of various acetylenic alcohols, yielding both the unreacted alcohol and the corresponding acetate (B1210297) with excellent enantiomeric excess. hep.com.cn

The choice of solvent can significantly impact the efficiency and selectivity of the enzymatic resolution. researchgate.net Hydrophobic solvents are often favored for the resolution of hydrophobic substrates like long-chain acetylenic alcohols. scirp.org The table below summarizes the findings of a study on the lipase-catalyzed kinetic resolution of an acetylenic alcohol, highlighting the effect of different lipases on the reaction.

| Lipase Source | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Enantiomeric Ratio (E) |

| Mucor javanicus | - | - | - | - |

| Candida cylindracea | - | - | - | - |

| Aspergillus niger | - | - | - | - |

| Candida rugosa | - | - | - | - |

| Mucor meihei | - | - | - | - |

| Porcine pancreas | - | - | - | - |

| Pseudomonas cepacia | 47 | >99 | 88 | >200 |

| Pseudomonas fluorescens | 42 | 72 | >99 | 40 |

| Candida antarctica (CALB) | 48 | 92 | >99 | >200 |

| Rhizomucor miehei | 47 | 88 | >99 | 114 |

| Thermomyces lanuginosus | 46 | 85 | >99 | 81 |

| Data adapted from a study on the kinetic resolution of aryltrimethylsilyl chiral alcohols, demonstrating the general applicability of lipases for such transformations. nih.gov |

Chemical Derivatization and Structural Functionalization of Tricosa 4,6 Diyn 1 Ol

Esterification and Etherification Reactions of the Hydroxyl Group

The terminal hydroxyl group of Tricosa-4,6-diyn-1-OL serves as a primary site for chemical modification through esterification and etherification reactions. These reactions are fundamental in altering the molecule's polarity, solubility, and self-assembly behavior.

Impact of Alkyl Chain Length on Molecular Self-Assembly

The self-assembly of long-chain amphiphilic molecules like derivatives of this compound is significantly influenced by the length of the alkyl chains. While specific studies on this compound esters and ethers are not extensively documented, the principles of self-assembly in analogous long-chain compounds provide valuable insights. The hydrophobic interactions between the long alkyl chains are a primary driving force for the formation of ordered structures such as monolayers and vesicles.

Research on other long-chain compounds has demonstrated that increasing the alkyl chain length generally enhances the van der Waals interactions, leading to more ordered and stable self-assembled structures. For instance, in self-assembled monolayers (SAMs), longer alkyl chains typically result in more crystalline and densely packed layers. This principle is expected to hold for ester and ether derivatives of this compound. The introduction of an ester or ether linkage modifies the head group's polarity and hydrogen bonding capability, which, in conjunction with the alkyl chain length, dictates the final supramolecular architecture.

Table 1: Expected Influence of Alkyl Chain Length on the Self-Assembly of this compound Derivatives

| Alkyl Chain Length | Expected Packing Density | Expected Thermal Stability | Predominant Intermolecular Forces |

|---|---|---|---|

| Short (e.g., C4-C8) | Lower | Lower | Weaker van der Waals |

| Medium (e.g., C10-C16) | Intermediate | Intermediate | Moderate van der Waals |

Conjugation with Biologically Relevant Moieties

The functionalization of this compound with biologically relevant moieties opens avenues for its use in biosensors, drug delivery systems, and other biomedical applications. The hydroxyl group provides a convenient handle for attaching various biomolecules.

Incorporation of Amine and Amino Acid Derivatives

The conjugation of amines and amino acids to the this compound backbone introduces functionalities that can interact with biological systems. For example, the introduction of an amino group can impart a positive charge at physiological pH, facilitating interaction with negatively charged cell membranes. Amino acid conjugates can introduce specific recognition motifs or enhance biocompatibility. These conjugations are typically achieved by first converting the terminal alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the amine or a protected amino acid.

Functionalization with Boronic Acid and Fluorinated Analogues

Functionalization with boronic acid creates derivatives capable of forming reversible covalent bonds with diols, a property widely exploited in glucose sensing. The synthesis of a boronic acid derivative of this compound would likely involve a multi-step process, potentially starting with the conversion of the alcohol to a halide, followed by reaction with a diboron (B99234) ester and subsequent hydrolysis.

The introduction of fluorine atoms into the alkyl chain can significantly alter the molecule's properties, including its hydrophobicity, thermal stability, and self-assembly characteristics. Fluorinated analogues often exhibit unique phase behavior due to the fluorous effect. The synthesis of fluorinated this compound analogues would require specialized fluorination reagents and strategies to selectively introduce fluorine at desired positions along the alkyl chain, a process that can be challenging while preserving the sensitive diacetylene unit.

Synthesis of Polymerizable Monomers from this compound

The diacetylene functionality within this compound is a key feature that allows for its use as a monomer in solid-state polymerization. This topochemical polymerization, typically initiated by UV light or heat, results in the formation of highly conjugated polydiacetylene (PDA) polymers.

Polymerization Mechanisms and Supramolecular Assembly of Tricosa 4,6 Diyn 1 Ol Derived Monomers

Topochemical Polymerization of Tricosa-4,6-diyn-1-OL Derivatives

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reactive groups, leading to a highly regio- and stereospecific polymerization. sci-hub.stulsu.ru This process is particularly relevant for diacetylene compounds like derivatives of this compound, which can be converted into conjugated polydiacetylenes (PDAs) with unique optical and electronic properties. sci-hub.stresearchgate.net

1,4-Addition Polymerization under Ultraviolet Irradiation

The polymerization of diacetylene monomers, including derivatives of this compound, is typically initiated by ultraviolet (UV) irradiation or other forms of radiation like gamma rays. nih.govaip.org This process involves a 1,4-addition reaction across the conjugated diacetylene moieties of adjacent monomers within the crystal lattice. aip.orgresearchgate.net The result is the formation of a polymer backbone characterized by an alternating ene-yne structure. nih.govrsc.org The colorless or pale diacetylene monomer crystals transform into intensely colored polymers, typically blue or red, due to the extended π-conjugation along the polymer chain. nih.govrsc.org This color change serves as a visual indicator of the polymerization progress. rsc.org

The efficiency of this photopolymerization is highly dependent on the packing of the monomer units in the solid state. nih.gov The reaction is only possible if the diacetylene monomers are arranged in a specific orientation that allows for the orbital overlap required for the 1,4-addition to occur. sciengine.com

Influence of Monomer Crystal Packing on Polymer Structure and Properties

The crystal structure of the diacetylene monomer is the single most critical factor determining the success of topochemical polymerization and the properties of the resulting polydiacetylene. ulsu.ruaps.org For a successful solid-state polymerization to occur, specific geometric criteria, often referred to as topochemical parameters, must be met. These parameters, first proposed by Wegner and later refined by Enkelmann, dictate the required alignment of the diacetylene rods within the crystal lattice. rsc.org

The key topochemical parameters are:

d (stacking distance): The translational repeat distance between monomers along the stacking axis should be approximately 4.9 Å. nih.govacs.org

r (C1-C4' distance): The distance between the first carbon of one diacetylene group and the fourth carbon of the adjacent, reacting diacetylene group should be less than or equal to 4.0 Å. nih.govresearchgate.net

θ (orientation angle): The angle between the diacetylene rod and the stacking axis should be close to 45°. nih.govacs.org

Deviations from these ideal parameters can hinder or completely prevent polymerization. rsc.org The side groups attached to the diacetylene core, such as the long alkyl chain and the hydroxyl headgroup in this compound, play a crucial role in directing the crystal packing to meet these geometric requirements. aps.org Hydrogen bonding interactions involving the hydroxyl groups can be particularly effective in enforcing a favorable alignment of the monomer units. rsc.org The final properties of the polydiacetylene, including its color, conductivity, and stimuli-responsiveness, are directly influenced by the conformation and packing of the polymer chains, which are in turn dictated by the initial monomer crystal structure. aps.org

| Parameter | Ideal Value for Topochemical Polymerization | Significance |

|---|---|---|

| Stacking Distance (d) | ~4.9 Å | Determines the repeat unit length of the resulting polymer chain. nih.govacs.org |

| C1-C4' Distance (r) | ≤ 4.0 Å | Critical for the 1,4-addition reaction to occur between adjacent monomers. nih.govresearchgate.net |

| Orientation Angle (θ) | ~45° | Ensures proper orbital overlap for the formation of the ene-yne conjugated backbone. nih.govacs.org |

Supramolecular Self-Assembly of this compound Derivatives

The amphiphilic nature of this compound and its derivatives, possessing both a hydrophobic alkyl tail and a hydrophilic hydroxyl headgroup, drives their self-assembly into a variety of ordered supramolecular architectures. nih.govunibo.it These self-assembled structures can serve as templates for subsequent polymerization, leading to the formation of complex and functional nanomaterials.

Formation of Ordered Architectures: Monomolecular Layers and Liposomes

In aqueous environments or at interfaces, derivatives of this compound can spontaneously self-assemble into highly ordered structures such as monomolecular layers (monolayers) and liposomes (vesicles). nih.govunibo.it This self-assembly is driven by the hydrophobic effect, which causes the long alkyl chains to aggregate and minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous phase. nih.gov

These self-assembled systems, including micelles and vesicles, can organize the diacetylene monomers into the specific alignment required for topochemical polymerization. mdpi.com Upon exposure to UV light, these ordered assemblies can be polymerized, resulting in the formation of stable, colored polydiacetylene monolayers and liposomes. unibo.it The properties of these polymerized structures are highly dependent on the initial self-assembled architecture.

Directed Assembly into Fibrous Networks and Nanostructures

Beyond monolayers and liposomes, derivatives of this compound can be directed to assemble into more complex nanostructures, such as fibrous networks. nih.govmdpi.com This can be achieved through processes like gelation in organic solvents, where the molecules self-assemble into extended one-dimensional structures. acs.org These fibrous networks are often stabilized by intermolecular interactions, such as hydrogen bonding between the hydroxyl or amide functionalities. mdpi.com

The resulting self-assembled fibrous networks can act as templates for topochemical polymerization. rsc.org UV irradiation of these gels or xerogels can lead to the formation of polydiacetylene nanofibers, where the conjugated polymer chains are aligned along the fiber axis. rsc.orgresearchgate.net This approach allows for the creation of hierarchically structured materials with controlled morphology and anisotropic properties. sci-hub.strsc.org The ability to control the assembly at the nanoscale and subsequently fix the structure through polymerization is a powerful tool for the bottom-up fabrication of functional organic nanostructures. researchgate.net

Kinetic and Thermodynamic Aspects of Solid-State Polymerization

The solid-state polymerization of diacetylenes is a complex process influenced by both kinetic and thermodynamic factors. The reaction kinetics are not always straightforward and can exhibit autocatalytic behavior, where the reaction rate increases as the polymerization proceeds. nih.gov This is often attributed to the strain induced in the monomer crystal by the growing polymer chain, which can facilitate the reaction of neighboring monomers.

The activation energy for the polymerization is influenced by the molecular motions required for the reaction to occur, including the rotation and translation of the monomer units within the crystal lattice. aip.org A high entropy of fusion for a diacetylene monomer can be indicative of low rotational mobility in the solid state, which may correlate with a higher activation energy for polymerization. aip.org

Advanced Spectroscopic and Structural Characterization of Tricosa 4,6 Diyn 1 Ol and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

NMR spectroscopy is an indispensable tool for the structural verification of the Tricosa-4,6-diyn-1-OL monomer and for analyzing the structure of the resulting polydiacetylene (PDA).

High-resolution ¹H and ¹³C NMR are fundamental for confirming the molecular structure of the this compound monomer in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR offers a direct view of the carbon skeleton. bhu.ac.in

For the this compound monomer, specific chemical shifts are expected for the different functional groups. The hydroxyl proton (-OH) and the adjacent methylene (B1212753) protons (-CH₂-OH) would appear at characteristic chemical shifts. The long aliphatic chain would produce a complex set of overlapping signals in the ¹H spectrum and a series of distinct signals in the ¹³C spectrum. The diacetylene carbons (C≡C-C≡C) are particularly noteworthy, appearing in a unique region of the ¹³C NMR spectrum. bhu.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is representative and actual values can vary based on solvent and concentration.

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃- | ~0.88 |

| -(CH₂)₁₅- | ~1.25 |

| -CH₂-C≡ | ~2.25 |

| -CH₂-OH | ~3.64 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is representative and actual values can vary based on solvent and concentration.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃- | ~14 |

| -(C H₂)₁₅- | ~22-32 |

| -C H₂-C≡ | ~19 |

| C H₂-OH | ~62 |

| -C≡C -CH₂- | ~65 |

Upon polymerization, solid-state NMR would be required to analyze the insoluble polymer. This technique can provide information about the conformation of the alkyl side chains and the packing within the crystalline polymer domains.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Polymer Backbones

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing the structure of the conjugated polymer backbone. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: In the this compound monomer, IR spectroscopy can identify the O-H stretching vibration of the alcohol group (around 3300-3400 cm⁻¹) and the C-H stretching vibrations of the long alkyl chain (around 2850-2950 cm⁻¹). A weak but characteristic C≡C stretching vibration for the diacetylene unit appears around 2260 cm⁻¹. During polymerization, the intensity of this diacetylene peak diminishes, indicating monomer consumption.

Raman Spectroscopy: Raman spectroscopy is particularly powerful for studying polydiacetylenes due to the resonance enhancement of the vibrations associated with the conjugated backbone. kpi.ua The most prominent features in the Raman spectrum of the PDA are the intense peaks corresponding to the C=C (νC=C) and C≡C (νC≡C) stretching modes of the polymer backbone. aps.org The frequencies of these modes are highly sensitive to the effective conjugation length and the planarity of the backbone, making them excellent probes for the blue-to-red chromatic transition. kpi.uaulsu.ru For example, a shift to higher frequencies for these modes can indicate increased mechanical strain on the polymer chain. ulsu.ru

Table 3: Characteristic Vibrational Frequencies for this compound and its Polymer

| Technique | Functional Group / Backbone Mode | Wavenumber (cm⁻¹) | Phase |

|---|---|---|---|

| IR | O-H stretch | ~3350 | Monomer |

| IR | C-H stretch (alkyl) | ~2850-2950 | Monomer/Polymer |

| IR | C≡C stretch (diacetylene) | ~2260 | Monomer |

| Raman | C=C stretch (backbone) | ~1450-1500 | Polymer (Blue/Red) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Polymerization Progression and Chromatic Transitions

UV-Vis absorption spectroscopy is the primary technique for monitoring the topochemical polymerization of diacetylenes and characterizing the well-known chromatic transitions of the resulting polymers. nih.gov

The this compound monomer does not absorb light in the visible region. Upon exposure to UV radiation (e.g., 254 nm), polymerization occurs, leading to the formation of the conjugated ene-yne polymer backbone. mdpi.com This newly formed polymer exhibits a strong absorption in the visible spectrum, resulting in a distinct blue color. nih.gov The progression of the polymerization can be quantitatively monitored by measuring the increase in absorbance at the maximum wavelength (λ_max) of the blue-phase polymer, which is typically around 640 nm. nih.gov

Polydiacetylenes are renowned for their chromatic transitions from blue to red in response to external stimuli such as heat, pH changes, or mechanical stress. acs.orgfoodchemistryjournal.com This transition is caused by a conformational change in the polymer backbone, which disrupts the π-electron delocalization and shortens the effective conjugation length. fudan.edu.cn This change is readily observed in the UV-Vis spectrum as the main absorption peak shifts to a lower wavelength (a hypsochromic or blue shift), with the red phase typically showing a λ_max around 540-550 nm. nih.gov

Table 4: UV-Vis Absorption Maxima for Polydiacetylene Chromatic Phases

| Polymer Phase | Color | Typical λ_max (nm) |

|---|---|---|

| Blue Phase | Blue | ~640 |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Order and Nanostructure

X-ray scattering techniques are essential for elucidating the solid-state arrangement of the monomer molecules and the larger-scale morphology of the self-assembled polymer systems.

X-ray Diffraction (XRD): Successful topochemical polymerization of diacetylenes requires the monomer molecules to be precisely aligned in a crystalline lattice. nih.gov XRD is used to confirm this crystalline order in the monomer assembly before polymerization. After polymerization, XRD patterns can reveal the structure of the resulting polymer crystals, providing information on lattice parameters and the packing of the polymer chains. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS probes structures on a larger length scale (nanometers to tens of nanometers) and is ideal for characterizing the hierarchical self-assembly of this compound. d-nb.infonih.gov For example, if the molecules self-assemble into lamellar bilayers or vesicles, SAXS can determine the bilayer thickness or the lamellar repeat spacing. google.comonfoods.it If they form nanotubes or nanofibers, SAXS data can be modeled to determine the radius and cross-sectional structure of these nano-objects. d-nb.infonih.gov

Table 5: Structural Parameters from SAXS Analysis of Self-Assembled Diacetylenes This table presents example data that can be obtained via SAXS for similar systems.

| Self-Assembled Structure | Parameter Measured | Typical Value | Reference |

|---|---|---|---|

| Lamellar Bilayers | d-spacing | 5.79 nm | google.com |

Mass Spectrometry (MS) for Molecular Integrity and Polymer Chain Length Distribution

Mass spectrometry is a critical tool for verifying the molecular weight of the this compound monomer and for characterizing the resulting polymer population after polymerization.

Monomer Analysis: For the monomer, a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm its molecular weight, thus verifying its chemical integrity.

Polymer Analysis: MALDI-Time-of-Flight (TOF) MS is particularly well-suited for the analysis of synthetic polymers, including polydiacetylenes. wpmucdn.comshimadzu.com Since polymerization results in a collection of chains with varying lengths, MALDI-TOF MS produces a spectrum showing a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization (n). shimadzu.com The mass difference between adjacent major peaks corresponds to the mass of a single this compound monomer unit. From this distribution, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) can be calculated, providing a comprehensive overview of the polymer chain length distribution. researchgate.net

Table 6: Representative Polymer Analysis Data from MALDI-TOF MS This table illustrates the type of data generated for a polymer sample.

| Parameter | Description |

|---|---|

| Repeating Unit Mass | Mass of the this compound monomer |

| Mₙ (Number-Average MW) | Statistical average molecular weight |

| Mₙ (Weight-Average MW) | Weighted average molecular weight |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis of Assembled Systems

Electron microscopy techniques provide direct visual evidence of the micro- and nanostructures formed by the self-assembly of this compound and its polymers.

Transmission Electron Microscopy (TEM): TEM offers higher resolution and provides information about the internal structure of the assemblies. nih.gov For instance, if this compound forms nanotubes or vesicles, TEM can visualize their hollow interiors and measure their wall thickness. d-nb.info For fibrous structures, cryo-TEM can be used to image the fibers in a near-native, hydrated state, revealing details about their width, length, and whether they are composed of smaller, bundled ribbons. nih.gov Both techniques are crucial for correlating the molecular design with the resulting macroscopic and nanoscopic structures. unm.edu

Computational Chemistry and Molecular Modeling of Tricosa 4,6 Diyn 1 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comelsevierpure.com It has become a primary tool for predicting the geometries, electronic properties, and reactivity of molecules. aimspress.com In the context of Tricosa-4,6-diyn-1-OL, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

DFT calculations can be employed to predict key electronic properties of the this compound monomer. For instance, the HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and its propensity to undergo electronic transitions, which is fundamental to its polymerization upon UV irradiation. A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, DFT can be used to calculate atomic charges and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack, offering insights into its reactivity with other chemical species.

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical results for the this compound monomer.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Most Positive Atomic Charge | +0.45 e (on H of -OH) | Predicts the site most susceptible to nucleophilic attack. |

| Most Negative Atomic Charge | -0.68 e (on O of -OH) | Predicts the site most susceptible to electrophilic attack. |

This table is for illustrative purposes and the values are not derived from actual experimental data.

Molecular Dynamics (MD) Simulations of Monomer Self-Assembly and Polymer Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes, diffusion, and self-assembly processes. nih.gov For this compound, MD simulations are particularly valuable for understanding how individual monomers organize into ordered structures, a prerequisite for topochemical polymerization, and for studying the dynamics of the resulting polymer chains.

The self-assembly of this compound monomers is driven by a delicate balance of intermolecular forces, including van der Waals interactions between the long alkyl chains and hydrogen bonding involving the terminal hydroxyl groups. MD simulations can model these interactions explicitly, revealing the preferred packing arrangements and the formation of lamellar or cylindrical structures. nih.gov These simulations can track the orientation and distance between the diacetylene rods of adjacent monomers, which are critical parameters for successful solid-state polymerization. mdpi.com

Once polymerized, the resulting polydiacetylene (PDA) chain exhibits unique dynamic properties. MD simulations can be used to explore the conformational flexibility of the polymer backbone and the side chains, which influences the material's mechanical and thermochromic properties. mdpi.com The table below illustrates the kind of insights that can be gained from MD simulations of a system of this compound monomers.

| Simulation Parameter | Observation | Implication |

| Simulation Time | 100 ns | Allows for the observation of the initial stages of self-assembly from a random distribution of monomers. |

| Monomer Concentration | 10% in water | Influences the size and morphology of the resulting aggregates. |

| Average Monomer-Monomer Distance | 4.9 Å | Indicates the formation of closely packed structures suitable for polymerization. |

| Average Diacetylene Rod Angle | 45° | Shows the alignment of the reactive groups, a key factor for the 1,4-addition polymerization. |

| Hydrogen Bond Lifetime | 50 ps | Quantifies the stability of the hydrogen bond network, which contributes to the overall stability of the self-assembled structure. |

This table is for illustrative purposes and the values are not derived from actual experimental data.

In Silico Screening for Optimal Monomer Design and Polymerization Conditions

In silico screening, or virtual screening, is a computational technique used to search for and identify molecules with desired properties from a large set of candidates. This approach can significantly accelerate the materials discovery process by prioritizing the most promising candidates for experimental synthesis and testing. mdpi.com For this compound and its derivatives, in silico screening can be employed to optimize the monomer structure for specific applications and to predict the ideal conditions for polymerization.

By systematically modifying the chemical structure of this compound in a computational model—for instance, by altering the length of the alkyl chain or introducing different functional groups—it is possible to screen for properties such as enhanced thermal stability, specific thermochromic transition temperatures, or improved sensor capabilities. mdpi.com Computational methods can predict how these modifications will affect the monomer's self-assembly behavior and the electronic properties of the resulting polymer.

Furthermore, in silico screening can be used to explore the effects of different environmental conditions on polymerization. Parameters such as temperature, pressure, and the presence of a solvent or substrate can be varied in the simulations to determine the optimal conditions for achieving a high degree of polymerization and the desired polymer morphology. The following table provides a hypothetical example of an in silico screening study for designing a this compound derivative with a lower thermochromic transition temperature.

| Monomer Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Self-Assembly Morphology | Predicted Thermochromic Transition Temperature (°C) |

| This compound (Baseline) | 5.3 | Lamellar | 65 |

| Introduction of a Fluorine atom at C-23 | 5.1 | Lamellar | 60 |

| Shortening alkyl chain to 18 carbons | 5.5 | Micellar | 55 |

| Esterification of the hydroxyl group with acetic acid | 5.4 | Lamellar | 70 |

| Introduction of an amide group instead of hydroxyl | 5.2 | Fibrillar | 62 |

This table is for illustrative purposes and the values are not derived from actual experimental data.

Applications of Tricosa 4,6 Diyn 1 Ol Derived Polydiacetylenes in Smart Materials Science

Chemoresponsive and Chromogenic Sensing Platforms

The inherent ability of polydiacetylenes to undergo a distinct blue-to-red color change, often accompanied by fluorescence, upon interaction with various substances forms the basis of their use as chemoresponsive and chromogenic sensors. researchgate.net This transformation is triggered by conformational changes in the polymer backbone induced by the analyte.

Polydiacetylene-based sensors have been developed for the detection of a wide array of organic molecules. researchgate.net By functionalizing the diacetylene monomer, it is possible to create platforms with specificity for certain analytes. For instance, a sensor relying on a polydiacetylene functionalized with amine and imidazolium (B1220033) groups was developed for the selective and sensitive detection of carbon dioxide, even at atmospheric concentrations. nih.gov The reaction of the pendant amine groups with CO2 induces a phase transition in the polymer, resulting in a visible color change. nih.gov

Research has also demonstrated the use of PDA-based films for the colorimetric screening of various materials used in paints, showcasing their utility in distinguishing between different organic compounds. unibo.it

Table 1: Examples of Polydiacetylene-Based Analyte Detection

| Detected Analyte | Sensor Platform | Sensing Mechanism |

|---|---|---|

| Carbon Dioxide | Polydiacetylene functionalized with amines and imidazolium groups | Colorimetric and fluorescent "turn-on" response |

This table is generated based on data from the text.

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring, industrial safety, and medical diagnostics. Polydiacetylene sensors offer a rapid, visual method for identifying these airborne chemicals. rsc.org A notable application is the development of PDA/copolymer paper-based sensors to detect VOC biomarkers associated with early-stage lung cancer, such as ethylbenzene, 2-butanone, and hexanal. rsc.org

To enhance sensitivity and response time, PDAs have been incorporated into highly porous materials. A hybrid system using PDA embedded within aerogel pores demonstrated dramatic and rapid color changes in the presence of low concentrations of VOCs. unibo.itnih.gov Encapsulating different PDA derivatives within the aerogel created a PDA-aerogel "artificial nose" capable of producing distinct colorimetric fingerprints for various VOCs. nih.gov

Furthermore, self-standing films of 10,12-tricosadiynoic acid (TCDA) mixed with N-1-hexadecyl imidazole (B134444) have been fabricated as naked-eye colorimetric sensors. wordpress.com These sensors respond to a wide range of VOCs in their vapor phase, including gasoline, and can be used to detect adulteration or pollutants in car exhaust. wordpress.com

Table 2: Polydiacetylene-Based VOC Sensor Characteristics

| Sensor Design | Target VOCs | Key Feature |

|---|---|---|

| PDA/copolymer on paper | Ethylbenzene, 2-butanone, hexanal | Potential for early lung cancer screening rsc.org |

| PDA in aerogel | Various VOCs | Rapid response and enhanced signal at low concentrations nih.gov |

This table is generated based on data from the text.

The unique sensing capabilities of polydiacetylenes have been applied to the field of cultural heritage. Research has focused on designing new PDA systems based on derivatives of 10,12-tricosadiynoic acid (TRCDA) for the analysis of materials relevant to artworks. unibo.it These platforms can be used for the colorimetric and/or fluorescent detection of organic compounds found in the binding materials of paintings. unibo.it By creating analytical tools for the characterization of the molecular components of art, these sensors contribute to a better understanding of artwork composition and aid in developing preservation strategies. unibo.it

Thermochromic Materials for Temperature Monitoring

Polydiacetylenes exhibit thermochromism, changing color in response to temperature variations. researchgate.net This property is particularly valuable for creating low-temperature indicators, which are crucial for monitoring thermally sensitive products. researchgate.netmdpi.com The color transition in these materials can be engineered to be irreversible, providing a permanent record of temperature excursions. mdpi.com

The temperature at which the color change occurs can be precisely controlled by modifying the chemical structure of the diacetylene monomer. researchgate.netmdpi.com This fine-tuning is essential for creating sensors tailored to specific temperature thresholds.

One key factor is the length of the side chains attached to the diacetylene unit. For example, in a series of esters derived from trideca-2,4-diyn-1-ol, a systematic relationship was observed between the length of the carboxylate moiety and the thermochromic transition temperature. As the number of methylene (B1212753) groups in the side chain decreased, the transition temperature also decreased. mdpi.com Specifically, for every two-carbon atom reduction in the chain, the temperature dropped by approximately 10°C. mdpi.com

Another strategy involves adjusting the length of the methylene linker connecting the diacetylene core to a functional group. Reducing the length of this linker has been shown to lower the thermochromic transition temperature. mdpi.com

Table 3: Effect of Structural Modification on Thermochromic Transition Temperature of Polydiacetylene Esters

| Monomer | Number of Methylene Groups in Carboxylate Moiety | Thermochromic Transition Temperature (°C) |

|---|---|---|

| Ester of trideca-2,4-diyn-1-ol | 14 | 37 |

| Ester of trideca-2,4-diyn-1-ol | 12 | 26 |

| Ester of trideca-2,4-diyn-1-ol | 10 | 15 |

| Ester of trideca-2,4-diyn-1-ol | 8 | 4 |

This table is generated based on data from the text. mdpi.com

The ability to create irreversible color-changing indicators at specific sub-ambient temperatures makes polydiacetylenes ideal for cold chain management. mdpi.com Many products, including vaccines, insulin, and certain biological samples like DNA and urine, require strict temperature control during storage and transportation to maintain their efficacy and integrity. mdpi.com For instance, many vaccines and drugs must be stored between 2 and 8 °C, while others require temperatures below -5 °C or even as low as -20 °C. mdpi.com

Thermochromic sensors based on polydiacetylenes can be integrated into packaging or labels to provide a clear, visual indication if a product has been exposed to temperatures outside its safe range. mdpi.com This offers a cost-effective and practical alternative to electronic data loggers for monitoring temperature-sensitive pharmaceuticals and other perishable goods. mdpi.com

Advanced Polymeric Materials in Optoelectronics and Photonics

There is no available research data on the use of polydiacetylenes from Tricosa-4,6-diyn-1-OL in optoelectronic or photonic devices. The general characteristics of polydiacetylenes, such as their conjugated backbone, lead to unique optical and electronic properties that are of interest in these fields. However, without specific studies on the polymer derived from this compound, it is not possible to provide details on its performance, potential advantages, or specific applications in areas like optical switching, nonlinear optics, or as components in light-emitting diodes or photovoltaic cells.

Biosynthesis and Natural Product Isolation of Tricosa 4,6 Diyn 1 Ol and Analogous Polyynes

Identification and Characterization in Botanical and Microbial Sources

Polyacetylenes are particularly abundant in the plant families Asteraceae and Apiaceae. researchgate.net While the specific isolation of Tricosa-4,6-diyn-1-OL is not widely documented, related long-chain polyacetylenes have been identified in various organisms, suggesting potential sources for analogous compounds.

Marine sponges of the genus Petrosia are a rich source of unique and structurally diverse polyacetylenes, with some estimates suggesting they produce as much as 33% of all known polyacetylenes from natural sources. mdpi.com These sponges have yielded a variety of polyacetylenic alcohols with varying chain lengths, including C30 and C46 compounds. acs.org For instance, the marine sponge Callyspongia sp. has been found to produce C21 linear polyacetylenes. acs.org

In the plant kingdom, the rhizomes of Atractylodes lancea, a member of the Asteraceae family, are known to contain a variety of polyacetylene compounds, including C10 and C13 acetylenes. tandfonline.comnih.govthieme-connect.com The genus Cousinia, also in the Asteraceae family, is a large genus with many species known to produce polyacetylenes. ethnobotanyjournal.orgscience-line.com

Fungi are another significant source of polyacetylenes. nih.govresearchgate.net For example, polyacetylenes isolated from Phoma fungi have been noted for their biological activities. researchgate.net The investigation of endophytic fungi has also revealed the presence of novel polyacetylenic compounds.

Table 1: Potential Botanical and Microbial Sources of this compound and Analogous Polyynes

| Category | Genus/Family | Common Name/Type | Relevant Findings |

| Botanical | Asteraceae | Sunflower Family | A major family known for producing a wide variety of polyacetylenes. researchgate.net |

| Atractylodes | - | The rhizomes of Atractylodes lancea are a known source of various polyacetylenes. tandfonline.comthieme-connect.comtandfonline.comnih.gov | |

| Cousinia | - | A large genus within the Asteraceae family with numerous species that are potential sources of polyacetylenes. ethnobotanyjournal.orgscience-line.com | |

| Apiaceae | Carrot Family | Along with Asteraceae, a key plant family for polyacetylene production. researchgate.net | |

| Microbial | Phoma | Fungi | A genus of fungi that produces bioactive polyacetylenes. researchgate.net |

| Marine | Petrosia | Marine Sponge | A prolific producer of structurally diverse and often long-chain polyacetylenes. mdpi.comacs.orgnih.govnih.gov |

| Callyspongia | Marine Sponge | Known to produce C21 linear polyacetylenes. acs.org |

Elucidation of Proposed Biosynthetic Pathways for Polyynes in Organisms

The biosynthesis of polyacetylenes is believed to originate from common fatty acids, primarily through the "crepenynate pathway". researchgate.net This pathway involves a series of enzymatic reactions that introduce unsaturation, including triple bonds, into a fatty acid chain.

The initial step is the desaturation of oleic acid to linoleic acid. Subsequently, a key enzyme, a Δ12-acetylenase (a type of fatty acid desaturase), converts linoleic acid into crepenynic acid (octadeca-9-en-12-ynoic acid), which is considered the primary precursor for a vast array of polyacetylenes in plants. nih.gov Further modifications, such as additional desaturations, chain elongations, and functional group interconversions (e.g., reduction of the carboxylic acid to an alcohol), lead to the diverse structures of polyacetylenes observed in nature. nih.gov

In fungi, the biosynthetic pathways are thought to be similar, also involving fatty acid and polyketide precursors. nih.gov Research on the fungus Antrodia cinnamomea has implicated polyketide synthases (PKS) in the biosynthesis of its polyacetylene metabolites.

The biosynthesis of very long-chain polyacetylenes, such as this compound with a 23-carbon backbone, likely involves fatty acid elongation steps to extend the chain beyond the common C18 length of crepenynic acid, followed by a series of desaturation and modification reactions.

Table 2: Proposed General Biosynthetic Pathway for Polyacetylenes

| Step | Precursor | Key Enzyme(s) | Product | Description |

| 1 | Oleic Acid | Δ12-Desaturase | Linoleic Acid | Introduction of a second double bond into the fatty acid chain. |

| 2 | Linoleic Acid | Δ12-Acetylenase | Crepenynic Acid | Formation of the first triple bond, a key step in polyacetylene biosynthesis. |

| 3 | Crepenynic Acid | Desaturases, Elongases, etc. | Various Polyacetylenes | Further desaturations, chain extensions, and functional group modifications lead to a wide array of polyacetylene structures. |

| 4 | Carboxylic Acid Polyacetylene | Reductase | Polyacetylene Alcohol | The terminal carboxylic acid group is reduced to a primary alcohol, as seen in this compound. |

Future Research Directions and Translational Perspectives for Tricosa 4,6 Diyn 1 Ol

Design of Next-Generation Multi-Stimuli Responsive Materials

The development of materials that can respond to multiple external triggers is a key goal in materials science. Polydiacetylenes are excellent candidates for this purpose, as their optical properties can be influenced by a variety of stimuli, including temperature, pH, mechanical stress, and the presence of specific biomolecules. unibo.itresearchgate.netrsc.org

Future research will likely focus on the rational design of diacetylene monomers to create PDAs with tailored responses to a combination of stimuli. By strategically modifying the chemical structure of monomers like Tricosa-4,6-diyn-1-OL, researchers can fine-tune the resulting polymer's sensitivity and selectivity. For instance, incorporating specific functional groups can introduce new responsive behaviors. The manipulation of monomer chemical structures and the interactions between monomers are innovative strategies to control the material's behavior. mdpi.com This could lead to the creation of "smart" materials that exhibit a specific colorimetric or fluorescent signal only when a precise set of environmental conditions is met, enabling highly specific and complex sensing capabilities. The design of such stimuli-responsive materials is essential for the development of advanced sensing systems. rsc.org

Exploration of Bio-Inspired Architectures and Self-Assembled Systems

Nature provides a vast library of self-assembled and bio-inspired architectures that exhibit remarkable functionality. The self-assembly of amphiphilic diacetylene monomers is a critical step in the formation of functional polydiacetylene materials. mdpi.com Compounds like this compound, being amphiphilic, can spontaneously form highly ordered supramolecular structures such as liposomes, micelles, or monolayers in specific conditions. unibo.itmdpi.com

The next frontier in this area involves creating more complex and hierarchical structures that mimic biological systems. This could include the development of PDA-based vesicles that can encapsulate and release active compounds in response to a specific trigger, or the formation of intricate, self-assembled fibrous networks. researchgate.net Research into how the position of the diacetylene group relative to the hydrophilic headgroup affects the packing and subsequent polymerization of the monomers will be crucial for controlling the properties of these self-assembled systems. unibo.it By controlling the self-assembly process, it is possible to create materials with precisely defined nanoscale architectures, which in turn dictates their macroscopic properties and potential applications in fields like drug delivery and nanotechnology. researchgate.net

Integration into Advanced Sensing and Diagnostic Platforms

Polydiacetylenes have demonstrated significant potential as the active component in a variety of sensing and diagnostic platforms. unibo.itresearchgate.net Their ability to produce a clear visual signal (e.g., a blue-to-red color change) makes them particularly suitable for applications where simple, rapid, and low-cost detection is required. researchgate.net

Future work will aim to integrate these materials into more sophisticated and user-friendly diagnostic devices. This includes the development of PDA-based sensors for monitoring food quality, such as detecting spoilage markers like histamine (B1213489) in fish. mdpi.com Another significant application is in medical storage, where PDA-based thermochromic sensors can provide a clear visual indication of temperature fluctuations, ensuring the integrity of sensitive biological materials like vaccines. researchgate.net Research is focused on designing PDAs with irreversible color transitions at specific low temperatures, which is critical for monitoring thermally sensitive products. researchgate.net The versatility of PDAs allows for their use in detecting a wide array of analytes, from volatile organic compounds to pesticides, by correlating the chromatic transformations with the analyte's structure and properties. unibo.it

Investigation of Synergistic Effects in Composite Materials

The performance of polydiacetylene-based systems can be significantly enhanced by incorporating them into composite materials. The investigation of synergistic effects, where the combination of different materials leads to properties that are superior to those of the individual components, is a promising avenue of research.

A notable example is the creation of composite PDA vesicles for biosensing. By embedding different types of recognition molecules, such as glycolipids, into the PDA matrix, a strong synergistic effect in the recognition of specific viruses has been observed. researchgate.net This approach, where the composite system shows a much greater color change compared to systems with only one type of recognition molecule, opens the door for highly sensitive and selective biosensors. researchgate.net Similarly, the fabrication of a PDA/DMPC/cellulose nitrate (B79036) membrane demonstrates the potential of composite systems for practical applications like monitoring food freshness. mdpi.com Future research will likely explore a wider range of composite formulations, combining PDAs with nanoparticles, hydrogels, or other polymers to create multifunctional materials with enhanced stability, sensitivity, and tailored functionalities for advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.